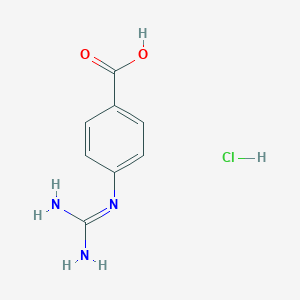

4-Guanidinobenzoic acid hydrochloride

描述

4-Guanidinobenzoic acid hydrochloride is a guanidine derivative with the molecular formula C8H10ClN3O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as an intermediate in the synthesis of other chemical substances and has notable biological activities.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Guanidinobenzoic acid hydrochloride typically involves the reaction of para-aminobenzoic acid with cyanamide in the presence of hydrochloric acid. The process can be summarized as follows:

Starting Materials: Para-aminobenzoic acid and cyanamide.

Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity.

化学反应分析

Types of Reactions: 4-Guanidinobenzoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced to form corresponding reduced derivatives.

Substitution: The guanidine group can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can produce amine derivatives.

科学研究应用

Biochemical Research

Enzyme Inhibition Studies

4-Guanidinobenzoic acid hydrochloride is recognized for its role as a potent inhibitor of specific enzymes, which makes it invaluable for studying metabolic pathways and enzyme kinetics. For instance, it has been utilized to investigate the mechanisms of action of proteolytic enzymes, contributing to the understanding of various biochemical processes .

Case Study: Enzyme Kinetics

In a study examining the inhibition of arginase by this compound, researchers demonstrated its effectiveness in modulating enzyme activity, providing insights into potential therapeutic targets for conditions such as hypertension and diabetes .

Pharmaceutical Development

Drug Formulation

The compound plays a crucial role in pharmaceutical development, particularly in formulating drugs aimed at treating hypertension and diabetes. Its ability to modulate nitric oxide levels enhances its therapeutic potential .

Case Study: Nitric Oxide Modulation

Research has shown that this compound can influence nitric oxide synthase activity, leading to improved vascular function in animal models. This finding suggests its potential application in developing new antihypertensive agents .

Diagnostic Applications

Imaging Techniques

The compound is being explored for use in diagnostic imaging, where it enhances the visibility of tissues. Its properties make it suitable for developing contrast agents used in magnetic resonance imaging (MRI) and other imaging modalities .

Case Study: MRI Contrast Agent Development

A recent study highlighted the use of this compound as a contrast agent in MRI, demonstrating improved imaging quality and specificity for certain tissue types, which could lead to better diagnostic outcomes .

Protein Interaction Studies

Investigating Protein-Ligand Interactions

Researchers utilize this compound to study protein-ligand interactions, which are essential for understanding cellular processes and identifying potential therapeutic targets. Its structural properties allow it to bind effectively with various proteins .

Case Study: Protein Binding Affinity

In experiments assessing the binding affinity of this compound with specific receptors, results indicated significant interaction strengths that may inform drug design strategies targeting similar pathways .

Material Science

Functional Materials Development

this compound is also applied in material science for creating functional materials such as hydrogels. These materials are crucial for drug delivery systems and tissue engineering applications due to their biocompatibility and ability to control release rates .

Case Study: Hydrogel Formation

A study focused on synthesizing hydrogels using this compound demonstrated its effectiveness in encapsulating therapeutic agents, revealing potential uses in controlled drug delivery systems .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings/Outcomes |

|---|---|---|

| Biochemical Research | Enzyme inhibition studies | Effective inhibitor of arginase; insights into metabolism |

| Pharmaceutical Development | Drug formulation for hypertension/diabetes | Modulates nitric oxide; improved vascular function |

| Diagnostic Applications | MRI contrast agent development | Enhanced tissue visibility; better diagnostic outcomes |

| Protein Interaction Studies | Protein-ligand binding studies | Significant interaction strengths; informs drug design |

| Material Science | Functional materials (hydrogels) | Effective encapsulation; potential for controlled release |

作用机制

The mechanism of action of 4-Guanidinobenzoic acid hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit serine proteases by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis . This interaction is crucial in its role as a pharmaceutical intermediate.

相似化合物的比较

4-Aminobenzoic acid: A precursor in the synthesis of 4-Guanidinobenzoic acid hydrochloride.

Guanidine hydrochloride: Shares the guanidine functional group but differs in its overall structure and applications.

Nafamostat mesilate: A related compound used as a serine protease inhibitor.

Uniqueness: this compound is unique due to its specific structure, which combines the guanidine group with a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable in various applications, particularly in the synthesis of pharmaceutical agents and materials for advanced technologies .

生物活性

4-Guanidinobenzoic acid hydrochloride (GBAH) is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Chemical Formula : CHClNO

- Molecular Weight : 215.64 g/mol

- CAS Number : 42823-46-1

- IUPAC Name : 4-(diaminomethylideneamino)benzoic acid; hydrochloride

- Melting Point : 285°C (decomposition)

4-Guanidinobenzoic acid acts primarily as a competitive inhibitor of certain enzymes, notably those involved in the complement system. It has been shown to interact with factor B, a component of the alternative pathway of complement activation, thereby influencing inflammatory responses and immune modulation .

1. Anti-inflammatory Effects

Research indicates that GBAH can attenuate inflammation by modulating the activity of various immune cells. For instance, it has been noted to inhibit mast cell infiltration in experimental colitis models, suggesting its potential use in treating inflammatory bowel diseases .

2. Antimicrobial Properties

GBAH has exhibited antimicrobial activity against various pathogens. Its guanidine group is believed to enhance its interaction with microbial membranes, leading to increased permeability and cell lysis. This property makes it a candidate for further exploration in antimicrobial therapies.

3. Role in Cancer Research

Recent studies have highlighted GBAH's potential role in cancer therapy. It has been associated with the inhibition of NF-kB pathways, which are crucial for cancer cell proliferation and survival. By blocking these pathways, GBAH may reduce tumor growth and metastasis .

Case Study 1: Inhibition of Colonic Inflammation

In a study involving animal models of colitis, GBAH was administered to evaluate its effects on inflammation markers. Results showed a significant reduction in cytokine levels and improved histological scores compared to control groups, indicating its efficacy in managing colonic inflammation .

Case Study 2: Antimicrobial Activity Assessment

A series of assays were conducted to test GBAH against common bacterial strains. The compound demonstrated notable inhibition zones, particularly against Gram-positive bacteria like Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

Pharmacokinetics

| Property | Value |

|---|---|

| Human Intestinal Absorption | High (0.9008) |

| Blood-Brain Barrier Permeability | Moderate (0.7562) |

| P-glycoprotein Substrate | Non-substrate |

| CYP450 Interaction | Non-inhibitor |

GBAH shows favorable absorption characteristics with high intestinal absorption rates and moderate blood-brain barrier permeability, making it suitable for systemic administration .

Toxicity and Safety Profile

Toxicity studies indicate that GBAH has a low acute toxicity profile with an LD50 greater than 2000 mg/kg in rats, suggesting it is relatively safe at therapeutic doses . However, further long-term studies are necessary to fully understand its safety profile.

属性

CAS 编号 |

42823-46-1 |

|---|---|

分子式 |

C8H10ClN3O2 |

分子量 |

215.64 g/mol |

IUPAC 名称 |

4-(diaminomethylideneamino)benzoic acid;hydron;chloride |

InChI |

InChI=1S/C8H9N3O2.ClH/c9-8(10)11-6-3-1-5(2-4-6)7(12)13;/h1-4H,(H,12,13)(H4,9,10,11);1H |

InChI 键 |

YETFLAUJROGBMC-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)O)N=C(N)N.Cl |

规范 SMILES |

[H+].C1=CC(=CC=C1C(=O)O)N=C(N)N.[Cl-] |

Key on ui other cas no. |

42823-46-1 |

Pictograms |

Irritant |

相关CAS编号 |

16060-65-4 (Parent) |

同义词 |

4-[(Aminoiminomethyl)amino]benzoic Acid Hydrochloride; p-Guanidinobenzoic Acid Hydrochloride; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 4-Guanidinobenzoic acid hydrochloride used in the synthesis of other compounds?

A1: this compound serves as a key starting material for synthesizing various pharmaceutical compounds. For instance, it reacts with 6-Amidino-2-naphthol methanesulfonate to produce Nafamostat mesilate, an anti-pancreatitis drug []. This synthesis typically utilizes DCC (N,N'-Dicyclohexylcarbodiimide) as a coupling agent and DMAP (4-Dimethylaminopyridine) as a catalyst []. In another example, it's used to create human acrosin inhibitor 4′-Acetaminophenyl 4-guanidinobenzoate hydrochloride through condensation with 4-acetaminophenol []. This reaction's efficiency can be optimized by carefully selecting the condensing agent, reaction time, and solvent [].

Q2: Beyond its use in pharmaceuticals, are there any other applications for this compound?

A2: Yes, recent research highlights its potential in material science, particularly in developing high-performance perovskite solar cells. this compound can act as a π-conjugated small-molecule cross-linker within the Pb-X framework of inorganic CsPbI2Br perovskites []. This cross-linking stiffens the structure, inhibiting ion migration and enhancing the material's stability against light and heat degradation [].

Q3: What are the solubility characteristics of this compound?

A3: Studies have investigated the solubility of this compound in various solvents at different temperatures. This information is crucial for optimizing reaction conditions during synthesis and understanding its behavior in different chemical environments [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。